3,3'-Dimethyl-2,2'-biquinoxaline
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Overview
Description
3,3’-Dimethyl-2,2’-biquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C18H14N4. It is a derivative of quinoxaline, featuring two quinoxaline rings connected at the 2 and 2’ positions, with methyl groups at the 3 and 3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-2,2’-biquinoxaline typically involves the condensation of appropriate diamines with diketones. One common method is the reaction of 3,3’-dimethylbenzil with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods: Industrial production of 3,3’-Dimethyl-2,2’-biquinoxaline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethyl-2,2’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline rings to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3,3’-Dimethyl-2,2’-biquinoxaline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.
Industry: It is used in the development of optoelectronic materials and as a precursor for dyes and pigments
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-2,2’-biquinoxaline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl groups.
2,3-Dimethylquinoxaline: A similar compound with methyl groups at the 2 and 3 positions.
2,2’-Biquinoxaline: A related compound without the methyl groups at the 3 and 3’ positions
Uniqueness: 3,3’-Dimethyl-2,2’-biquinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 3’ positions can enhance its stability and modify its interaction with biological targets compared to other quinoxaline derivatives .
Properties
CAS No. |
6639-89-0 |
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Molecular Formula |
C18H14N4 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-methyl-3-(3-methylquinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C18H14N4/c1-11-17(21-15-9-5-3-7-13(15)19-11)18-12(2)20-14-8-4-6-10-16(14)22-18/h3-10H,1-2H3 |
InChI Key |
ZIXYVLMASAVJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N=C3C |
Origin of Product |
United States |
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